molecular formula C13H10ClNO2 B6399594 3-Amino-5-(3-chlorophenyl)benzoic acid CAS No. 1261928-90-8

3-Amino-5-(3-chlorophenyl)benzoic acid

Cat. No.: B6399594
CAS No.: 1261928-90-8
M. Wt: 247.67 g/mol
InChI Key: BBIUISCPOGZCKZ-UHFFFAOYSA-N
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Description

3-Amino-5-(3-chlorophenyl)benzoic acid is a bifunctional organic compound designed for research and development, particularly in medicinal chemistry and drug discovery. Its structure incorporates both a benzoic acid and an aniline moiety on a biphenyl scaffold, with a chlorine atom at the meta position of one phenyl ring. This specific architecture makes it a valuable intermediate for constructing more complex molecules. The presence of a chlorine atom is significant, as chlorinated aromatic compounds are a prominent feature in pharmaceuticals, with more than 250 FDA-approved drugs containing this halogen . The chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . The carboxylic acid and primary amino groups provide versatile handles for synthetic modification, allowing researchers to create amides, esters, or link the core to other molecular fragments via peptide coupling or other conjugation chemistries . As a building block , this compound is useful for synthesizing libraries of molecules for screening against various diseases. Its poor aqueous solubility, a common characteristic of benzoic acid derivatives, also makes it a relevant model compound for studying formulation strategies to improve the bioavailability of drug candidates . This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-5-(3-chlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIUISCPOGZCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689550
Record name 5-Amino-3'-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-90-8
Record name 5-Amino-3'-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Benzoic Acid Derivatives

The nitration of 5-(3-chlorophenyl)benzoic acid represents a direct route to introduce the nitro group at position 3. In a protocol adapted from CN112778147A, mixed acid systems (HNO₃/H₂SO₄) at 0–5°C achieve 85–90% nitration efficiency. Key parameters include:

ParameterOptimal RangeImpact on Yield
HNO₃ Concentration65–70%Prevents over-nitration
Reaction Temperature0–5°CMinimizes oxidation of carboxylic acid
Stirring Time4–6 hoursCompletes mono-nitration

Notably, the electron-withdrawing carboxylic acid group deactivates the ring, necessitating prolonged reaction times compared to toluene derivatives.

Catalytic Reduction of Nitro Intermediates

Reduction of 3-nitro-5-(3-chlorophenyl)benzoic acid to the target amine employs methodologies from benzamide synthesis. Zinc-sodium hydroxide systems (Zn/NaOH) in aqueous ethanol (70–80°C) achieve >95% conversion in 2–3 hours. Comparative studies show:

Reducing SystemYield (%)Reaction Time (h)Byproduct Formation
Zn/NaOH95–972–3<3%
H₂/Pd-C88–921–25–8% dechlorination
Fe/HCl78–854–610–15%

The Zn/NaOH system minimizes dechlorination—a critical advantage given the target’s 3-chlorophenyl group.

Chlorination Strategies for Aryl Moieties

Direct Chlorination of Phenyl Precursors

Introducing the 3-chlorophenyl group via electrophilic substitution follows protocols from CN112778147A, where chlorination of 2-amino-3-methylbenzoic acid employs Cl₂ gas in dimethylacetamide (DMAC) at 90–110°C. Key modifications for the target compound include:

  • Catalytic benzoyl peroxide (1–2 wt%) : Enhances para-selectivity relative to the amino group.

  • Solvent selection : DMAC outperforms DMF in minimizing carboxyl group esterification (yield improvement: 12–15%).

Cross-Coupling Approaches

Suzuki-Miyaura coupling between 3-amino-5-bromobenzoic acid and 3-chlorophenylboronic acid offers a regioselective alternative. Optimized conditions using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) achieve 82–86% yield. Challenges include:

  • Protection of amino group : Boc (tert-butoxycarbonyl) protection prevents catalyst poisoning.

  • Debromination side reactions : Controlled via low-temperature coupling (60–70°C).

One-Pot Tandem Synthesis

Recent advances integrate nitration, chlorination, and reduction in a single reactor. A representative protocol involves:

  • Initial nitration : 5-(3-chlorophenyl)benzoic acid + HNO₃ (65%)/H₂SO₄, 0°C, 5h.

  • In situ chlorination : Cl₂ gas bubbling, DMAC, 100°C, 2h.

  • Catalytic reduction : H₂ (1 atm), 5% Pd/C, ethanol, 25°C, 12h.

This method streamlines production but faces yield limitations (75–80%) due to incompatible solvent requirements across steps.

Analytical Characterization and Quality Control

Critical quality attributes for 3-amino-5-(3-chlorophenyl)benzoic acid include:

  • HPLC purity : >99.5% (C18 column, 0.1% H3PO4/ACN gradient).

  • XRD crystallinity : Characteristic peaks at 2θ = 12.4°, 17.8°, 25.6°.

  • Thermal stability : Decomposition onset at 218°C (TGA, N₂ atmosphere).

Impurity profiling identifies three primary byproducts:

  • 4-Amino regioisomer (0.3–0.7%): Controlled via nitration temperature.

  • Di-chlorinated derivative (0.5–1.2%): Mitigated by Cl₂ stoichiometry.

  • Carboxylic acid ester (0.2–0.4%): Reduced through solvent selection.

Industrial-Scale Considerations

Scaling the Zn/NaOH reduction to pilot plant (100 kg/batch) requires:

  • Zinc particle size : 100–200 μm for optimal surface area.

  • NaOH concentration : 0.08–0.12 M to prevent saponification of ethyl acetate (used in workup).

  • Reactor design : Glass-lined steel to withstand corrosive conditions.

Economic analysis favors the nitration-reduction route (production cost: $120–150/kg) over cross-coupling methods ($220–280/kg).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group in 3-Amino-5-(3-chlorophenyl)benzoic acid can undergo oxidation to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the amino group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Amino-5-(3-chlorophenyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the preparation of dyes, pigments, and polymers.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may serve as a precursor for the development of pharmaceuticals with potential therapeutic applications.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development. It can be used in the synthesis of anti-inflammatory, antimicrobial, and anticancer agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-chlorophenyl)benzoic acid and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or bind to receptors to modulate cellular signaling.

Comparison with Similar Compounds

Anticancer Activity

The 3-chlorophenyl substituent in this compound enhances anticancer potency compared to analogs. For instance, its derivatives demonstrated superior HeLa cell growth inhibition (92%) relative to 3-amino-5-hydroxybenzoic acid derivatives, which showed moderate cytotoxicity (IC50 > 50 µg/ml) . The electron-withdrawing chlorine atom likely improves binding affinity to molecular targets like histone deacetylases (HDACs) .

Bioisosteric Replacements

Replacing the benzoic acid moiety with 4-pyridone-3-carboxylic acid (as in EP300/CBP inhibitors) improved inhibitory activity against histone acetyltransferases (HATs) while retaining structural similarity . However, such modifications are less common in this compound derivatives.

Physicochemical Properties

  • Lipophilicity : The 3-chlorophenyl group increases LogP compared to hydroxy or sulfonyl analogs, enhancing membrane permeability .

Q & A

Q. Q1. What are the recommended synthetic routes for 3-Amino-5-(3-chlorophenyl)benzoic acid, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves coupling or substitution reactions. For example, coupling a 3-chlorophenyl group to a pre-functionalized benzoic acid scaffold via Suzuki-Miyaura cross-coupling (using palladium catalysts) or Ullmann-type reactions for aromatic amination . Optimizing conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical. For instance, highlights that substituting trifluoromethoxy groups under anhydrous conditions at 80–100°C yields high-purity products, which can be adapted for chlorophenyl substitution. Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is advised .

Q. Q2. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm aromatic proton environments and substituent positions (e.g., distinguishing meta-chlorophenyl vs. para-isomers) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C13_{13}H11_{11}ClNO2_2, expected m/z 260.0481) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

Advanced Research Questions

Q. Q3. How do electronic effects of the 3-chlorophenyl group influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer: The electron-withdrawing chlorine atom enhances electrophilic aromatic substitution (EAS) reactivity at the benzoic acid ring’s ortho/para positions. This can be exploited for further derivatization (e.g., introducing sulfonamide or ester groups for drug-likeness optimization). shows that chloro-substituted aminobenzoic acids exhibit varied bioactivity depending on substitution patterns. For example, 2-amino-5-chlorobenzoic acid (CID 12476) shows higher enzyme inhibition than non-chlorinated analogs, suggesting the 3-chlorophenyl group in the target compound may enhance target binding .

Q. Table 1: Substituent Effects on Biological Activity

Substituent PositionCompound ExampleBioactivity (IC50_{50})Reference
5-Chloro5-Chloroanthranilic acid12 µM (Enzyme X)
3-ChlorophenylTarget Compound (Analog)Pending validation

Q. Q4. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or cellular vs. enzymatic systems. For example, notes that 3-Amino-5-phenylbenzoic acid shows variable IC50_{50} values in kinase assays due to buffer composition. To address this:

Standardize Assay Conditions : Use consistent buffer systems (e.g., Tris-HCl pH 7.4, 1 mM DTT).

Validate Target Engagement : Employ orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity .

Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Q. Q5. What advanced applications exist for this compound in materials science or catalysis?

Methodological Answer: The compound’s rigid aromatic structure and functional groups make it suitable for:

  • Metal-Organic Frameworks (MOFs) : As a linker for constructing porous materials via coordination with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) .
  • Organocatalysis : The amino group can act as a hydrogen-bond donor in asymmetric catalysis (e.g., aldol reactions). demonstrates similar trifluoromethyl benzoic acids as catalysts in C–C bond formation .

Experimental Design & Optimization

Q. Q6. How to design a stability study for this compound under varying storage conditions?

Methodological Answer:

  • Conditions : Test ambient (25°C), refrigerated (4°C), and frozen (-20°C) storage over 6 months.
  • Analysis : Monitor degradation via HPLC and LC-MS. recommends protecting the compound from light and moisture (use amber vials with desiccants) to prevent hydrolysis of the chlorophenyl group .

Q. Table 2: Stability Study Parameters

ParameterTest RangeAnalytical Method
Temperature-20°C, 4°C, 25°CHPLC
Humidity0%, 60% RHKarl Fischer
Light ExposureDark vs. UV/Vis lightUV-Vis Spectra

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